molecular formula C11H6ClFN2O2 B1402774 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid CAS No. 1227807-75-1

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid

Cat. No.: B1402774
CAS No.: 1227807-75-1
M. Wt: 252.63 g/mol
InChI Key: ZTPXIXAIKOZGMH-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid (CAS: 367-21-1493) is a benzoic acid derivative featuring a chloro substituent at the 2-position and a 5-fluoropyrimidinyl group at the 5-position of the benzene ring. It is identified as a pharmaceutical impurity, highlighting its relevance in drug development and quality control . The compound’s structure combines aromatic, electron-withdrawing (Cl, F), and heterocyclic (pyrimidine) moieties, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-9-2-1-6(3-8(9)11(16)17)10-14-4-7(13)5-15-10/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPXIXAIKOZGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid typically involves the reaction of 5-fluoro-2-amino pyrimidines with various amines in the presence of potassium carbonate (K₂CO₃). This reaction forms a C-N bond, resulting in the desired product . The reaction conditions generally include:

    Reagents: 5-fluoro-2-amino pyrimidines, amines, potassium carbonate

    Solvent: Often an organic solvent like dimethylformamide (DMF)

    Temperature: Elevated temperatures to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted benzoic acids.

    Coupling Reactions: Products include complex organic molecules with extended aromatic systems.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid typically involves the reaction of 2-chloro-5-fluoropyrimidine with a benzoic acid derivative. Common synthetic methods include:

  • Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound is often employed to create this compound.
  • Substitution Reactions : The fluorine atom on the pyrimidine ring can be substituted with various nucleophiles, allowing for the formation of different derivatives.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as an intermediate in the synthesis of benzamide scaffolds. These scaffolds are known to act as potent antagonists against the P2X7 receptor, which plays a crucial role in inflammatory responses and cell death pathways. The compound's mechanism involves binding to the P2X7 receptor, inhibiting its activity, and potentially modulating various biological processes .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis and inhibit tumor growth through specific molecular interactions .

Materials Science

In materials science, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including sensors and organic electronics .

Case Study 1: P2X7 Receptor Antagonism

A study investigating the antagonistic effects of this compound on P2X7 receptors demonstrated significant inhibition of receptor activity. This inhibition was correlated with reduced inflammatory cytokine release in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Synthesis of Anticancer Agents

In another study, researchers synthesized a series of benzamide derivatives using this compound as a precursor. These derivatives were evaluated for their cytotoxic effects against several cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid involves its interaction with molecular targets such as P2X7 receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating cellular responses. This interaction is crucial in the development of drugs aimed at treating conditions associated with P2X7 receptor activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Electronic and Bioactive Properties

The fluoropyrimidinyl group distinguishes this compound from other benzoic acid derivatives. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Substituents at 5-position Key Functional Groups Biological Relevance/Use Reference
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid 5-fluoropyrimidin-2-yl Fluorine, pyrimidine ring Drug impurity; potential enzyme targeting
Tibric acid (2-chloro-5-(3,5-dimethylpiperidino-sulfonyl)benzoic acid) Piperidino-sulfonyl group Sulfonyl, piperidine Hypolipidemic agent; peroxisome proliferator
2-Chloro-5-(propane-2-sulfonyl)benzoic acid Propane-2-sulfonyl Sulfonyl Research reagent; structural studies
4-({4-[(2-chlorophenyl)amino]-5-fluoropyrimidin-2-yl}amino)benzoic acid 4-[(2-chlorophenyl)amino]pyrimidine Chlorophenyl, amino, pyrimidine Structural analog with enhanced hydrogen bonding
2-Chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid 2,5-dimethylpyrrole Pyrrole ring Potential ligand for metal coordination

Key Observations :

  • Electron-Withdrawing Effects : The fluoropyrimidinyl group enhances electron deficiency in the benzene ring compared to sulfonyl (e.g., tibric acid) or pyrrole substituents . This may increase reactivity in nucleophilic aromatic substitution.
  • Hydrogen Bonding: Compounds with amino-pyrimidine groups (e.g., ) exhibit stronger hydrogen-bonding capacity, influencing solubility and target binding.
  • Pharmacological Activity : Tibric acid’s sulfonyl-piperidine group correlates with lipid-lowering effects, suggesting substituent-dependent biological pathways .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight Solubility (Predicted) Ionization State (pH 7.4) Stability Notes Reference
This compound Not provided Moderate (logP ~2.5*) Deprotonated (carboxylate) Stable under dry storage
2-Chloro-5-(propane-2-sulfonyl)benzoic acid 262.71 g/mol Low (logP ~3.1) Deprotonated Hygroscopic; store at RT
4-({4-[(2-chlorophenyl)amino]-5-fluoropyrimidin-2-yl}amino)benzoic acid 366.65 g/mol Low (logP ~3.8) Zwitterionic (amino + carboxylate) Sensitive to light

Notes:

  • *logP estimated using fragment-based methods.
  • Carboxylate ionization enhances aqueous solubility but reduces membrane permeability.
  • Zwitterionic structures (e.g., ) may exhibit unique partitioning in ionic liquids, impacting purification .

Biological Activity

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₈ClF₁N₂O₂
  • Molecular Weight : 284.66 g/mol

This compound features a benzoic acid moiety substituted with a chloro group and a fluorinated pyrimidine, which contributes to its unique pharmacological profile.

Research indicates that this compound may act through several mechanisms:

  • Antagonism of P2X7 Receptors : This compound has been identified as an intermediate in the synthesis of benzamide scaffolds that are potent antagonists against P2X7 receptors, which are implicated in various inflammatory and pain pathways .
  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings:

Study Biological Activity Methodology Key Findings
AntiproliferativeCell viability assaysInhibited proliferation in cancer cell lines
Binding AffinityCo-crystal structuresHigh affinity for Mcl-1 and Bfl-1 proteins
P2X7 Receptor AntagonismIn vitro receptor assaysPotent antagonist activity demonstrated

Case Studies

  • Antiproliferative Effects : In a study assessing the antiproliferative effects of various derivatives, this compound exhibited significant inhibition against specific cancer cell lines, indicating its potential as a therapeutic agent in oncology.
  • P2X7 Receptor Studies : The compound was synthesized as part of a series aimed at developing potent antagonists for the P2X7 receptor. In vitro assays demonstrated that these compounds could effectively modulate receptor activity, suggesting their utility in treating chronic pain and inflammatory diseases .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid?

A Suzuki–Miyaura cross-coupling reaction is a robust approach, using 4-chloro-3-carboxyphenylboronic acid and 5-bromo-2-furaldehyde as precursors. Key steps include:

  • Catalyst : Pd(PPh₃)₄ (0.05 equiv) in toluene/ethanol (1:1) under argon.
  • Reaction conditions : 90°C for 15 hours, followed by acidification (pH 1–2) to precipitate the product.
  • Yield : 87% after purification by trituration with EtOAc/hexanes .
    Alternative routes involve cyclization of substituted benzoic acid hydrazides using POCl₃ at 120°C, though yields vary depending on substituents .

Q. How can the structure of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR data (e.g., δ 8.23 ppm for aromatic protons, δ 166.63 ppm for carboxylic acid in DMSO) confirm regiochemistry .
  • X-ray crystallography : Refinement via SHELXL (open-source) or SHELXTL (Bruker) provides atomic-level resolution. ORTEP-3 or WinGX can visualize thermal ellipsoids .
  • Mass spectrometry : ESI-MS m/z = 249.0 [M − H]⁻ verifies molecular weight .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, protective clothing, and masks are mandatory due to potential carcinogenicity (California Prop 65 warnings apply) .
  • Waste disposal : Classify as hazardous waste and use professional biohazard services for neutralization .

Advanced Research Questions

Q. How does the electronic environment of the pyrimidine ring influence biological activity?

The 5-fluoropyrimidine moiety enhances electrophilicity, improving binding to DNA repair proteins like XPA. Computational docking (e.g., AutoDock Vina) reveals hydrogen bonding between fluorine and Arg207/Lys179 residues. Modifications to the benzoic acid group (e.g., substituting Cl with NO₂) reduce inhibitory potency by 50%, highlighting the need for balanced hydrophobicity .

Q. How can conflicting activity data in XPA inhibition assays be resolved?

  • Control experiments : Test for DNA intercalation using fluorescent dye displacement (e.g., ethidium bromide). Evidence shows no interaction at <100 μM, confirming direct protein inhibition .
  • Specificity assays : Compare inhibition of related proteins (e.g., RPA or Ku). XPA inhibitors like X80 show no cross-reactivity with RPA but partially inhibit Ku due to electrostatic interactions with basic residues .

Q. What strategies optimize crystallization for structural studies?

  • Solvent screening : Use high-boiling solvents (e.g., DMF or DMSO) for slow evaporation.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands mitigate challenges from pseudo-merohedral twinning .
  • Temperature : Cooling to 100 K minimizes thermal motion artifacts.

Methodological Recommendations

  • Synthesis : Prioritize Suzuki coupling for scalability and reproducibility.
  • Characterization : Combine XRD with dynamic NMR to resolve tautomerism in solution.
  • Biological assays : Use EMSA (Electrophoretic Mobility Shift Assay) for direct protein-DNA interaction analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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